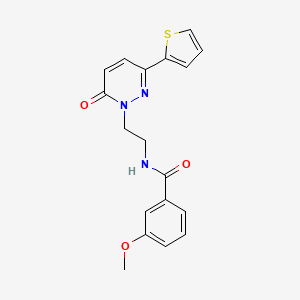

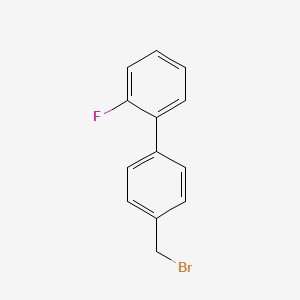

4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl

概要

説明

4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl (4-BMFBP) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of biphenyl, a compound that is composed of two benzene rings. 4-BMFBP has been investigated for its utility in drug delivery, chemical synthesis, and as a potential therapeutic agent. In

科学的研究の応用

Synthesis and Methodology

Synthesis of 2-Fluoro-4-bromobiphenyl : This compound is a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. A practical pilot-scale method for its preparation involves diazotization and further steps, providing a feasible route for large-scale production despite challenges like the use of toxic and volatile methyl nitrite (Qiu et al., 2009).

Enantioselective Synthesis : A method involving [PdCl2((S)-Xylyl-Phanephos)] catalyst was developed for the enantioselective synthesis of (S)-Flurbiprofen methyl ester from 4-bromo-2-fluoro-1,1'-biphenyl, showcasing its utility in precise pharmaceutical synthesis (Harkness & Clarke, 2017).

Material Development

Liquid Crystal Materials : Synthesis of molecules derived from 4,4′-biphenyl linked to a fluorinated chain via an ester spacer demonstrates applications in creating thermotropic liquid crystals. These materials exhibit interesting smectic enantiotropic behavior, useful in various technological applications (Givenchy et al., 1999).

High Birefringence Liquid Crystals : Lateral fluoro substitution in 4-alkyl-4″-chloro-1,1′:4′,1″-terphenyls creates mesogens with low melting points, wide nematic ranges, and high birefringence. These properties make them suitable for active matrix display applications requiring high chemical and photostability (Goulding et al., 1993).

Analysis and Characterization

- Gas Chromatography Mass Spectrometry : The study of hydroxyhalobiphenyls, including fluoro-, chloro-, and bromomethoxy-biphenyls, illustrates their characterization by mass spectrometry, highlighting the method's value in identifying metabolites in biological systems (Tulp et al., 1977).

Catalysis and Chemical Reactions

- Benzylic C-H Fluorination : A study on benzylic C-H fluorination using silver catalysts for synthesizing fluoromethylarenes (including 4-(fluoromethyl)-1,1′-biphenyl) demonstrates applications in creating oxygen mimics in molecules like nucleotides (Kita et al., 2019).

Safety and Hazards

作用機序

Target of Action

Bromomethyl compounds are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This suggests that the compound may interact with organoboron reagents, which are the primary targets in this reaction .

Mode of Action

Bromomethyl compounds are known to participate in free radical reactions, nucleophilic substitutions, and oxidations . In the context of the Suzuki-Miyaura coupling, the bromomethyl group may undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond .

Biochemical Pathways

The compound’s potential role in the suzuki-miyaura coupling suggests it may influence pathways involving carbon-carbon bond formation .

Result of Action

Its potential role in the suzuki-miyaura coupling suggests it may facilitate the formation of new carbon-carbon bonds .

特性

IUPAC Name |

1-(bromomethyl)-4-(2-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUALJYDYRRWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

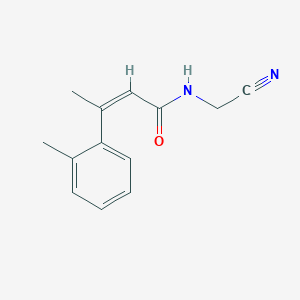

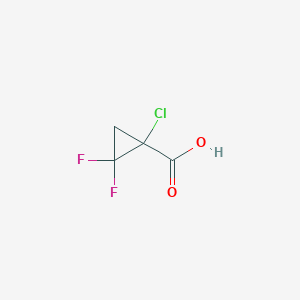

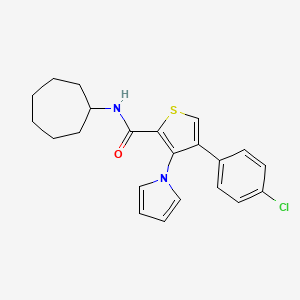

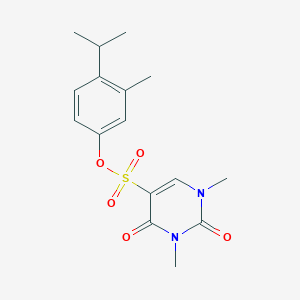

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2406488.png)

![3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2406491.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2406494.png)

![N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406503.png)

![7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2406508.png)